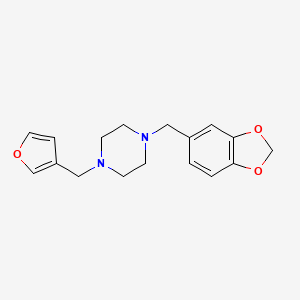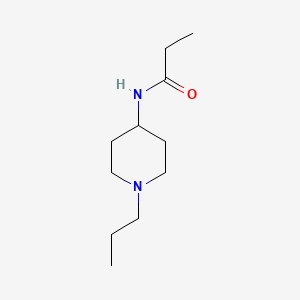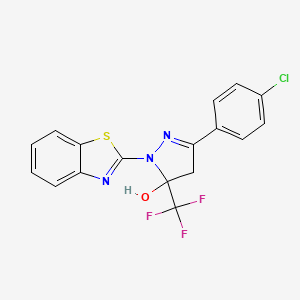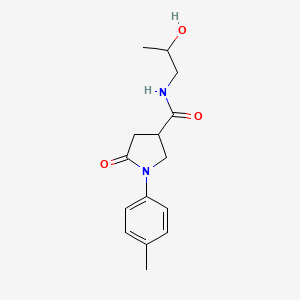![molecular formula C17H28N2O2 B4896708 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4896708.png)
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.
作用機序
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon binding of antigens to the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. Inhibition of BTK by 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol blocks this signaling pathway, leading to decreased B-cell activation and proliferation.
Biochemical and physiological effects:
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has been shown to be highly selective for BTK, with minimal off-target effects on other kinases. In addition to its effects on B-cell proliferation, 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has also been shown to inhibit the production of inflammatory cytokines such as IL-6 and TNF-alpha, which are implicated in the pathogenesis of various autoimmune diseases.
実験室実験の利点と制限
The main advantage of 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol is its high selectivity for BTK, which makes it a valuable tool for studying the role of BTK in B-cell biology and disease. However, like any small molecule inhibitor, 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has limitations in terms of its specificity and potency. In addition, the use of small molecule inhibitors in cell culture and animal models may not fully recapitulate the complex biology of B-cell malignancies in humans.
将来の方向性
There are several potential future directions for research on 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the exploration of 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol in other autoimmune diseases where B-cell activation plays a role, such as rheumatoid arthritis and lupus. Finally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic options for patients with B-cell malignancies.
合成法
The synthesis of 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has been described in the literature. The compound is typically prepared in a multi-step process starting from commercially available starting materials. The key step in the synthesis involves the reaction of 4-(4-ethylbenzyl)-1-piperazinecarboxylic acid with 2-(2-hydroxyethoxy)ethanol in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol inhibits BTK activity in a dose-dependent manner, leading to decreased phosphorylation of downstream signaling molecules such as AKT and ERK. In vivo studies have demonstrated that 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol is effective in reducing tumor growth in mouse models of chronic lymphocytic leukemia and mantle cell lymphoma.
特性
IUPAC Name |
2-[2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-2-16-3-5-17(6-4-16)15-19-9-7-18(8-10-19)11-13-21-14-12-20/h3-6,20H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGBAVCVYRCKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-phenyl-5-[3-(1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896670.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B4896679.png)
![N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide](/img/structure/B4896684.png)
![6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4896692.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4896702.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4896716.png)
![2,2,3,3-tetrafluoropropyl 5-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B4896722.png)
